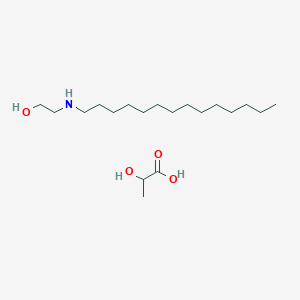
3-Phenyl-3-acetoxy-1-butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3-acetoxy-1-butyne, also known as PAB, is a synthetic compound that has been widely used in scientific research. PAB is a member of the alkyne family, which is characterized by a carbon-carbon triple bond. The compound has been found to have various biochemical and physiological effects, making it an important tool in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-Phenyl-3-acetoxy-1-butyne involves its ability to inhibit the activity of HAT. HAT is responsible for the acetylation of histones, which plays a critical role in gene regulation. By inhibiting HAT, 3-Phenyl-3-acetoxy-1-butyne can alter the acetylation state of histones, leading to changes in gene expression.
Effets Biochimiques Et Physiologiques
3-Phenyl-3-acetoxy-1-butyne has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death). 3-Phenyl-3-acetoxy-1-butyne has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Phenyl-3-acetoxy-1-butyne is its potency as an inhibitor of HAT. This makes it a valuable tool for the study of acetylation and gene regulation. However, 3-Phenyl-3-acetoxy-1-butyne is also known to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-Phenyl-3-acetoxy-1-butyne in scientific research. One area of interest is the development of new drugs that target HAT and other enzymes involved in acetylation. 3-Phenyl-3-acetoxy-1-butyne may also be useful in the study of other cellular processes that are regulated by acetylation, such as DNA repair and protein degradation. Additionally, the use of 3-Phenyl-3-acetoxy-1-butyne in combination with other compounds may lead to the development of more potent and selective inhibitors of HAT.
Méthodes De Synthèse
The synthesis of 3-Phenyl-3-acetoxy-1-butyne involves the reaction between 3-bromo-3-phenyl-1-propyne and acetic anhydride. The reaction is typically carried out in the presence of a catalyst, such as copper (I) iodide, and in an organic solvent, such as tetrahydrofuran. The resulting product is a white crystalline solid that is typically purified by recrystallization.
Applications De Recherche Scientifique
3-Phenyl-3-acetoxy-1-butyne has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and the development of new drugs. One of the main uses of 3-Phenyl-3-acetoxy-1-butyne is in the study of acetylation, a process in which an acetyl group is added to a molecule. 3-Phenyl-3-acetoxy-1-butyne is a potent inhibitor of the enzyme histone acetyltransferase (HAT), which is involved in the acetylation of histones, a process that is important in gene regulation.
Propriétés
Numéro CAS |
15963-07-2 |
|---|---|
Nom du produit |
3-Phenyl-3-acetoxy-1-butyne |
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-phenylbut-3-yn-2-yl acetate |
InChI |
InChI=1S/C12H12O2/c1-4-12(3,14-10(2)13)11-8-6-5-7-9-11/h1,5-9H,2-3H3 |
Clé InChI |
KJPXRHARHULPOK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C)(C#C)C1=CC=CC=C1 |
SMILES canonique |
CC(=O)OC(C)(C#C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



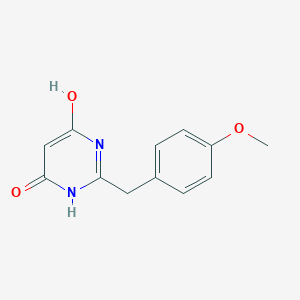
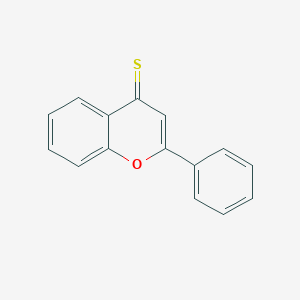
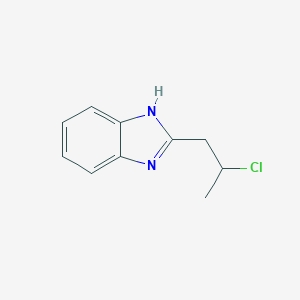
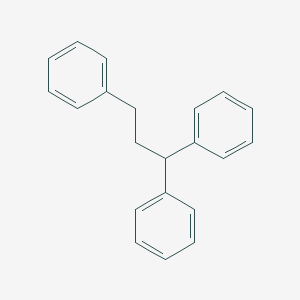
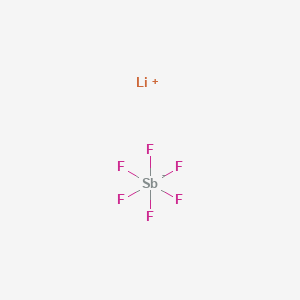
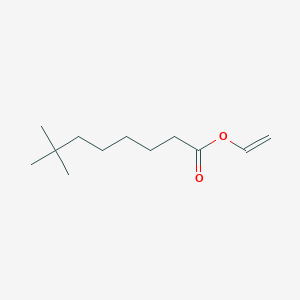
![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)
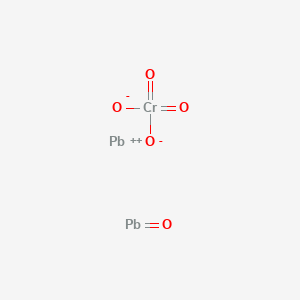
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)
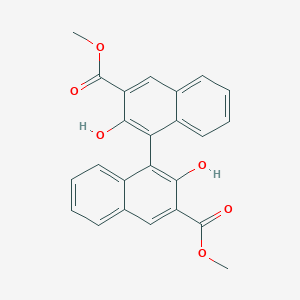
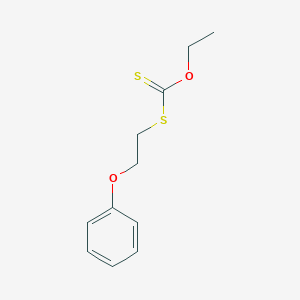
![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)
